
Metrafenone
Overview
Description
Metrafenone (CAS 220899-03-6) is a benzophenone-class fungicide developed for controlling powdery mildews in crops such as grapevines, cereals, and cucurbits . Its unique mode of action (MoA), classified under the Fungicide Resistance Action Committee (FRAC) group U8, disrupts hyphal morphogenesis, polarized growth, and cell polarity in pathogens like Erysiphe necator and Blumeria graminis . Since its introduction in 2006, this compound has been integral to integrated pest management (IPM) programs due to its lack of cross-resistance with other fungicide classes .
Preparation Methods
The synthesis of metrafenone involves several steps, including diazotization, hydrolysis, etherification, selective oxidation, positioning oxidation, bromination, acylating chlorination, methylation, methoxylation, and Friedel-Crafts acylation. The process starts with the preparation of a crude product of this compound (3’-bromo-2,3,4,6’-tetramethoxy-2’,6-dimethyl benzophenone) and ends with refining to obtain the target product .
Chemical Reactions Analysis
Primary Degradation Pathways
Under simulated sunlight (λ > 290 nm), metrafenone undergoes three dominant transformations in aqueous solutions :
-
Oxidation of the β-methyl group to form phenylacetaldehyde (TP1) and further oxidation to carboxylic acid derivatives (TP2).
-
Debromination via homolytic C-Br bond cleavage, producing TP3 as a major intermediate.
-
Hydroxylation at the bromophenyl ring, substituting bromine with a hydroxyl group (TP6).
Laser flash photolysis (LFP) and density functional theory (DFT) calculations confirm that debromination occurs through both singlet and triplet excited states of this compound, with a bond dissociation energy (BDE) of 272.6 kJ/mol for the C-Br bond .
Table 1: Key Photolysis Parameters
Parameter | Value | Conditions |
---|---|---|
Polychromatic quantum yield | ||
20 µM, pH 7 | ||
Bimolecular rate constant ( | ||
) | ||
D₂O-H₂O mixture | ||
Half-life (direct photolysis) | 4.2 hours | Natural sunlight |
Role of Reactive Oxygen Species (ROS)
-
Singlet oxygen (
) : Generated via energy transfer from triplet this compound to dissolved oxygen, contributing to oxidation . -
Hydroxyl radicals (
) : Scavenger experiments ruled out their involvement in photolysis .
Metabolic Pathways in Plants and Animals
In wheat and grapes , this compound undergoes sequential oxidative demethylation and glucuronidation :
-
Phase I reactions :
-
Oxidation of methyl groups to aldehydes (e.g., CL 1500833) and carboxylic acids.
-
Lactone formation (CL 3000402) via cyclization of oxidized intermediates.
-
-
Phase II reactions :
-
Glucuronidation of hydroxylated metabolites (e.g., CL 1500838).
-
In rats and goats , the primary metabolites include:
-
O-demethylated derivatives (CL 434223, CL 376991).
Table 2: Major Metabolites Identified in Plants
Metabolite | Structure | Pathway |
---|---|---|
TP1 | Phenylacetaldehyde ( | |
) | Methyl oxidation | |
TP3 | Debrominated product ( | |
) | C-Br cleavage | |
TP6 | Hydroxylated derivative ( | |
) | Bromine substitution |
Enzymatic Involvement
-
Cytochrome P450 enzymes mediate oxidative demethylation in hepatic tissues .
-
Glucuronosyltransferases catalyze Phase II conjugation, enhancing water solubility for excretion .
Environmental Implications
-
Nitrate ions and humic acid accelerate photodegradation by promoting ROS generation, while bicarbonate has no effect .
-
Photoproducts exhibit reduced ecotoxicity compared to parent this compound, as confirmed by Vibrio fischeri bioassays .
Stability and Reactivity
Scientific Research Applications
Agricultural Applications
1. Fungicidal Efficacy
Metrafenone is primarily employed in the agricultural sector, particularly for the control of powdery mildew (Erysiphe necator) in grapevines and cereals. Its mode of action involves inhibiting mycelial growth and sporulation, making it effective at low concentrations.
-
Target Crops :
- Cereals
- Grapes
- Strawberries
- Fruiting vegetables
- Countries of Use : Over 50 countries across Europe, the Americas, Asia, and the Pacific have authorized the use of this compound for agricultural purposes .
2. Field Studies
Field trials conducted in vineyards have demonstrated this compound's effectiveness against Erysiphe necator. For instance, a study in Italy reported varying efficacy rates across different years:
Year | Disease Incidence Reduction (%) | Disease Severity Reduction (%) |
---|---|---|
2011 | 100 | 93.5 |
2012 | 52.2 | 84.0 |
2013 | 0.5 | 15.8 |
In the first two years, this compound significantly reduced both disease incidence and severity compared to control plots; however, its performance declined in 2013 due to favorable conditions for disease development .
Safety and Toxicological Studies
1. Absorption and Metabolism
Studies on dermal absorption indicate that this compound has limited skin penetration. In rat studies, it was rapidly absorbed into the bloodstream, with maximum concentrations reached within 6-12 hours post-administration .
- Toxicological Findings :
Resistance Management
The emergence of resistance among fungal populations poses a challenge to effective disease management. This compound has been integrated into resistance management strategies to mitigate this issue:
Mechanism of Action
Metrafenone exerts its effects by interfering with hyphal morphogenesis, polarized hyphal growth, and the establishment and maintenance of cell polarity. It disrupts the apical actin cap and apical vesicle transport, leading to the weakening of the cell wall at hyphal tips. This results in swelling, bursting, and collapse of hyphal tips, as well as reduced sporulation. This compound likely disturbs a pathway regulating the organization of the actin cytoskeleton .
Comparison with Similar Compounds
Chemical Class and Mode of Action
Metrafenone belongs to the benzophenone chemical class, sharing structural and functional similarities with pyriofenone, another U8 FRAC group member. Both compounds exhibit cross-resistance, as demonstrated in E. necator strains resistant to this compound, which also showed insensitivity to pyriofenone .
Table 1: Mode of Action and Resistance Profiles
Table 2: Field Efficacy Against Grapevine Powdery Mildew
Year | This compound Efficacy (Leaf Protection) | This compound Efficacy (Cluster Protection) | Azoxystrobin Efficacy |
---|---|---|---|
2011 | 100% | 93.5–98.7% | >95% |
2013 | 32.3–64.5% | 0.5–15.8% | >90% |
Resistance Development and Management
This compound-resistant E. necator strains were first detected in Italy in 2013, with 85% of sampled strains showing moderate to high resistance (resistance factor >100) . Cross-resistance with pyriofenone complicates management, necessitating rotation with non-U8 fungicides like QoIs or DMIs .
Table 3: Resistance Factors in Key Fungicides
Ecological and Secondary Impacts
This compound alters soil microbial communities differently than other fungicides. In peat-based casing soil, this compound preserved Basidiomycota dominance (68.43% abundance) compared to chlorothalonil, which reduced Agaricaceae family presence . Additionally, this compound residues in wine increased β-damascenone and β-ionone concentrations, enhancing ripe fruit aromas in Graciano wines but reducing overall volatile complexity in Tempranillo .
Biological Activity
Metrafenone is a fungicide primarily used in agriculture to control various fungal diseases, particularly powdery mildew in crops like grapes. This article explores the biological activity of this compound, focusing on its mode of action, pharmacokinetics, toxicity studies, and resistance development.
1. Mode of Action
This compound functions by disrupting the polar growth of fungal hyphae, which is essential for fungal development. Studies indicate that this compound affects actin dynamics within fungal cells, leading to altered hyphal morphology and reduced spore germination .
Mechanism | Description |
---|---|
Actin Disruption | Alters polarized growth in fungal cells |
Spore Germination Inhibition | Reduces viability of spores |
2. Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in animal models. After oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 6 to 12 hours. The elimination half-life ranges from approximately 32 to 38 hours, with a significant portion excreted via feces and a smaller fraction through urine .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration | 1.58 ppm (low dose) |
Elimination Half-Life | 32-38 hours |
Excretion (Feces) | 87.76-95.38% of administered dose |
Excretion (Urine) | 3.78-14.09% of administered dose |
3. Toxicity Studies
Toxicological assessments have revealed that the liver is the primary target organ for this compound across various species. Notable findings include:
- Increased liver weights and hepatocellular hypertrophy in rats.
- Elevated cholesterol levels in female rats across multiple studies.
- Evidence of hepatocellular adenomas in chronic studies involving mice and rats at high doses .
Table 3: Toxicity Findings
Study Type | Findings |
---|---|
Subchronic Studies | Increased liver weights; no skin irritation observed |
Chronic Studies | Hepatocellular adenomas in male mice and both sexes of rats |
Reproductive Studies | Significant reduction in thymus weight in parental animals |
4. Resistance Development
Research indicates that resistance to this compound has developed in certain populations of Erysiphe necator, the pathogen responsible for grapevine powdery mildew. Field studies conducted between 2011 and 2013 demonstrated varying efficacy levels against this pathogen, highlighting the need for integrated pest management strategies .
5. Case Studies
Case Study: Efficacy in Vineyards
In a vineyard located in Timoline (Franciacorta area, Italy), this compound was evaluated for its effectiveness against powdery mildew on Vitis vinifera cultivar ‘Chardonnay’. The study employed randomized blocks with four replicates per treatment, demonstrating significant disease control when applied as part of an integrated management program .
Q & A
Q. Basic: What are the primary analytical methods for quantifying Metrafenone in environmental samples, and how are they validated?
Answer:
Common analytical methods include High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . Validation requires assessing parameters such as:
- Linearity (R² ≥ 0.99 over a defined concentration range),
- Limit of Detection (LOD) and Limit of Quantification (LOQ) (e.g., 0.05 µg/L and 0.2 µg/L, respectively, for LC-MS/MS),
- Recovery rates (80–120% in spiked matrices),
- Precision (RSD < 15%).
Cross-validation against certified reference materials or interlaboratory comparisons ensures reproducibility .
Q. Basic: What is the known mechanism of action of this compound against fungal pathogens, and how is this elucidated experimentally?
Answer:
this compound inhibits fungal cell wall biosynthesis by targeting β-tubulin polymerization , disrupting microtubule dynamics. Key experimental approaches include:
- In vitro antifungal assays (e.g., MIC determination via broth microdilution),
- Microscopy (visualizing hyphal deformation),
- Molecular docking studies to confirm binding affinity to β-tubulin.
Contradictory results in efficacy across species (e.g., Blumeria graminis vs. Botrytis cinerea) may arise from differential expression of target proteins or metabolic resistance pathways .
Q. Advanced: How can researchers resolve contradictions in this compound degradation rates reported across soil and aquatic systems?
Answer:
Discrepancies often stem from variability in environmental matrices (e.g., organic matter content, pH) or experimental design (e.g., static vs. flow-through systems). A robust approach involves:
Controlled mesocosm studies to isolate variables (e.g., soil type, microbial activity).
Isotopic tracing (e.g., ¹⁴C-labeled this compound) to track degradation pathways.
Meta-analysis of existing data to identify trends (e.g., half-life correlations with temperature).
Factor | Impact on Degradation | Method to Address |
---|---|---|
Organic Carbon | Reduces bioavailability | Standardize soil pre-treatment |
Microbial Activity | Enhances breakdown | Metagenomic profiling of consortia |
Light Exposure | Accelerates photolysis | UV-Vis spectral analysis |
Q. Advanced: What experimental designs are optimal for evaluating this compound’s non-target effects on soil microbiota?
Answer:
Use multi-omics approaches to capture broad ecological impacts:
- 16S rRNA sequencing for bacterial community shifts.
- Metatranscriptomics to assess functional gene expression (e.g., nitrogen cycle genes).
- Metabolomics to identify secondary metabolite perturbations.
Key controls : - Untreated soil samples.
- Spiked abiotic samples (to distinguish microbial vs. chemical degradation).
Statistical models (e.g., PERMANOVA) should account for spatial and temporal heterogeneity .
Q. Basic: What are the critical parameters for designing in planta efficacy trials for this compound?
Answer:
Trials must standardize:
- Pathogen inoculation method (e.g., foliar spray vs. soil drench).
- Application timing (preventive vs. curative).
- Dosage (e.g., 50–200 g/ha) aligned with regulatory thresholds.
- Environmental conditions (humidity, temperature) to mimic field scenarios.
Data should include disease severity indices (e.g., % leaf area affected) and yield metrics .
Q. Advanced: How can computational models improve the prediction of this compound resistance evolution in fungal populations?
Answer:
Integrate population genetics and enzyme kinetics :
- Monte Carlo simulations to model mutation rates in β-tubulin.
- QSAR models linking structural modifications to binding affinity.
- Field monitoring data on allele frequency shifts.
Validation requires cross-referencing model outputs with in vitro selection experiments (e.g., serial passaging under sublethal doses) .
Q. Basic: What ethical and safety protocols are mandatory for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and respirators for aerosol-prone methods.
- Waste disposal : Incineration or chemical neutralization (e.g., alkaline hydrolysis).
- Ecotoxicity testing : Acute assays on Daphnia magna and Aliivibrio fischeri to assess environmental risks.
Documentation must comply with REACH regulations and institutional biosafety committees .
Q. Advanced: What strategies mitigate matrix interference in this compound detection during multi-residue analysis?
Answer:
- Sample cleanup : Solid-phase extraction (SPE) with C18 or HLB cartridges.
- Matrix-matched calibration to correct for signal suppression/enhancement.
- High-resolution MS (e.g., Q-TOF) for isotopic pattern recognition.
Report matrix effect (%) using the formula:
Values |±20%| indicate acceptable interference .
Q. Basic: How do researchers establish dose-response relationships for this compound in ecotoxicological studies?
Answer:
- Acute toxicity : LC₅₀/EC₅₀ determination in model organisms (e.g., Danio rerio).
- Chronic toxicity : NOEC/LOEC calculation via prolonged exposure assays (28-day fish tests).
- Statistical models : Probit or log-logistic regression for curve fitting.
Data must align with OECD guidelines (e.g., Test No. 203, 210) .
Q. Advanced: What interdisciplinary approaches address knowledge gaps in this compound’s global environmental fate?
Answer:
Combine geospatial modeling , hydrology , and social science :
- GIS mapping of application hotspots and watershed vulnerability.
- Stakeholder surveys to quantify farmer usage patterns.
- Life Cycle Analysis (LCA) to trace residues from soil to groundwater.
Publish datasets in FAIR-aligned repositories with metadata on sampling coordinates and analytical protocols .
Properties
IUPAC Name |
(3-bromo-6-methoxy-2-methylphenyl)-(2,3,4-trimethoxy-6-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO5/c1-10-9-14(23-4)18(24-5)19(25-6)15(10)17(21)16-11(2)12(20)7-8-13(16)22-3/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSPWOYQQAWRRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C2=C(C=CC(=C2C)Br)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058020 | |
Record name | Metrafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220899-03-6 | |
Record name | Metrafenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220899-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metrafenone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220899036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metrafenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METRAFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S04CWW41HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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